![molecular formula C20H18N4O6S2 B3260065 4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 326907-69-1](/img/structure/B3260065.png)
4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
Overview
Description
The compound “4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a 3-nitrophenyl group, and a thiazol-2-yl group, all attached to a benzamide core .
Molecular Structure Analysis
Again, without specific data, I can only infer that this compound likely has a complex three-dimensional structure due to the presence of multiple functional groups and a potentially planar aromatic benzamide core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitrophenyl and thiazol-2-yl groups, which could potentially undergo electrophilic substitution reactions. The amide group might also be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and the amide group could impact its solubility in different solvents .Scientific Research Applications
Protein Complex Formation
The genetic encoding of non-canonical amino acids (ncAAs) has found widespread application in various biological and therapeutic contexts. To efficiently prepare homogeneous protein complexes, researchers have designed two encoded ncAAs : The genetic encoding of non-canonical amino acids (ncAAs) has found widespread application in various biological and therapeutic contexts. To efficiently prepare homogeneous protein complexes, researchers have designed two encoded ncAAs: 4-(6-(3-azidopropyl)-s-tetrazin-3-yl)phenylalanine (pTAF) and 3-(6-(3-azidopropyl)-s-tetrazin-3-yl)phenylalanine (mTAF) . These ncAAs contain mutually orthogonal and bioorthogonal azide and tetrazine handles. Recombinant proteins and antibody fragments containing TAF can be easily functionalized in a one-pot reaction with commercially available fluorophores, radiolabeled isotopes, PEG, and drugs. This approach provides dual-labeled protein conjugates for assessing tumor diagnostics, image-guided surgery, and targeted therapies in mouse models .
Antioxidant Properties
While not explicitly mentioned in the literature for this specific compound, the presence of the thiazole ring suggests potential antioxidant activity. Thiazole derivatives have been investigated for their ability to scavenge free radicals and protect cells from oxidative stress. Further studies are needed to explore the antioxidant potential of this compound .
Mechanism of Action
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S2/c25-19(14-4-6-17(7-5-14)32(28,29)23-8-10-30-11-9-23)22-20-21-18(13-31-20)15-2-1-3-16(12-15)24(26)27/h1-7,12-13H,8-11H2,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDBLSOGKUKVRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159919 | |
Record name | 4-(4-Morpholinylsulfonyl)-N-[4-(3-nitrophenyl)-2-thiazolyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
326907-69-1 | |
Record name | 4-(4-Morpholinylsulfonyl)-N-[4-(3-nitrophenyl)-2-thiazolyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326907-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Morpholinylsulfonyl)-N-[4-(3-nitrophenyl)-2-thiazolyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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